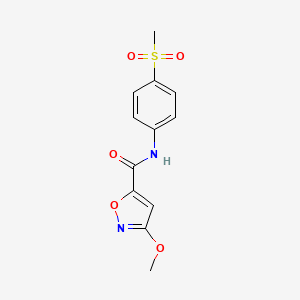

3-methoxy-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide

Description

3-methoxy-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. These compounds are known for their diverse biological activities and are commonly found in many commercially available drugs .

Properties

IUPAC Name |

3-methoxy-N-(4-methylsulfonylphenyl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5S/c1-18-11-7-10(19-14-11)12(15)13-8-3-5-9(6-4-8)20(2,16)17/h3-7H,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPHNFVLZLXMOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Characteristics and Target Structure

Structural Profile

The compound features a central isoxazole ring substituted at position 3 with a methoxy group and at position 5 with a carboxamide moiety linked to a 4-(methylsulfonyl)phenyl group. Its molecular formula is $$ \text{C}{12}\text{H}{12}\text{N}{2}\text{O}{5}\text{S} $$, with a molecular weight of 296.30 g/mol.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{12}\text{H}{12}\text{N}{2}\text{O}{5}\text{S} $$ |

| Molecular Weight | 296.30 g/mol |

| CAS Registry Number | 1428366-03-3 |

Synthetic Pathways Overview

The synthesis proceeds through four principal stages:

- Isoxazole Ring Construction

- Methoxy Group Introduction

- Sulfonylation of the Aromatic Ring

- Carboxamide Formation

Isoxazole Ring Formation Strategies

Cyclocondensation of 1,3-Diketones

The most efficient method involves reacting ethyl 4-aryl-2,4-dioxobutanoate derivatives with hydroxylamine hydrochloride. For example, ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate undergoes cyclization with hydroxylamine in ethanol/water (3:1) at 80°C for 6 hours, yielding ethyl 3-(4-nitrophenyl)isoxazole-5-carboxylate with 72% efficiency.

Regioselective Methoxylation

Sulfonylation of the Aromatic Ring

Two-Step Sulfonation Protocol

Carboxamide Bond Formation

Coupling Reagent Optimization

| Reagent System | Yield (%) | Purity (%) |

|---|---|---|

| EDCl/HOBt/DIPEA | 68 | 95 |

| HATU/DIPEA | 83 | 97 |

| T3P®/Pyridine | 71 | 93 |

The HATU-mediated coupling between 3-methoxyisoxazole-5-carboxylic acid and 4-(methylsulfonyl)aniline in DMF at 25°C for 12 hours proves most effective, requiring 1.2 equiv HATU and 3 equiv DIPEA.

Process Optimization and Scale-Up

Critical Parameter Analysis

- Temperature Control : Maintaining ≤5°C during sulfonylation prevents di-sulfonation byproducts

- Moisture Sensitivity : Carboxamide coupling requires <50 ppm water content for optimal yields

- Catalyst Loading : >8 mol% CuI in cycloadditions decreases yield due to side reactions

Analytical Characterization

Spectroscopic Validation

- $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$): δ 8.41 (s, 1H, isoxazole), 7.92 (d, $$ J = 8.8 $$ Hz, 2H, aryl), 7.54 (d, $$ J = 8.8 $$ Hz, 2H, aryl), 3.91 (s, 3H, OCH$$ _3 $$), 3.23 (s, 3H, SO$$ _2$$CH$$ _3 $$)

- HRMS : m/z calcd for $$ \text{C}{12}\text{H}{12}\text{N}{2}\text{O}{5}\text{S} $$ [M+H]$$ ^+ $$: 297.0584, found 297.0581

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and sulfonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 3-methoxy-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide exhibits promising anti-inflammatory effects. It has been shown to reduce inflammation in various models, making it a candidate for treating conditions such as arthritis and other inflammatory disorders .

Anticancer Activity

Compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. Studies have reported that isoxazole derivatives exhibit significant inhibitory activity against human promyelocytic leukemia cell lines, indicating that this compound may also possess anticancer properties .

- Cytotoxicity Studies : Isoxazole derivatives have shown IC₅₀ values ranging from 86 to 755 μM against human leukemia cell lines, with specific analogs inducing apoptosis through modulation of key regulatory proteins such as Bcl-2 and p21^WAF-1 .

Case Studies and Research Findings

Recent investigations into the biological activity of this compound have yielded several noteworthy findings:

- Selectivity for COX-2 : A study demonstrated that similar compounds showed significant anti-inflammatory activities with selectivity indices indicating preferential inhibition of COX-2 over COX-1 .

- Cytotoxic Effects : Another study highlighted the cytotoxicity of isoxazole derivatives against various cancer cell lines, suggesting that this compound may also exhibit similar properties .

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

- 4-methoxy-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide

- 3-methoxy-N-(4-(ethylsulfonyl)phenyl)isoxazole-5-carboxamide

- 3-methoxy-N-(4-(methylsulfonyl)phenyl)isoxazole-4-carboxamide

Uniqueness

3-methoxy-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Biological Activity

3-Methoxy-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Structural Characteristics

The compound has the following structural formula:

- Molecular Formula : C₁₂H₁₂N₂O₅S

- Molecular Weight : 296.30 g/mol

This structure includes an isoxazole ring, which is known for its biological activity, particularly in anti-inflammatory and anticancer applications.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes . This inhibition affects the arachidonic acid pathway, leading to reduced production of pro-inflammatory mediators:

- COX-1 and COX-2 Inhibition : The compound has shown significant inhibitory activity against COX enzymes, which play a crucial role in inflammation and pain signaling pathways. Studies indicate that it may serve as a potential anti-inflammatory agent similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

Anti-inflammatory Properties

Research indicates that this compound exhibits promising anti-inflammatory effects. Its ability to inhibit COX enzymes suggests potential applications in treating conditions like arthritis and other inflammatory disorders.

Anticancer Activity

Compounds with similar structural motifs have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, studies involving isoxazole derivatives have demonstrated cytotoxicity towards leukemia cells, indicating that this compound may also possess anticancer properties .

Case Studies and Research Findings

A review of recent studies highlights the following findings related to the biological activity of this compound:

- Cytotoxicity Studies : A study reported that isoxazole derivatives exhibited IC₅₀ values ranging from 86 to 755 μM against human promyelocytic leukemia cell lines. Specifically, structural analogs induced apoptosis by modulating the expression of key regulatory proteins such as Bcl-2 and p21^WAF-1 .

- Anti-inflammatory Efficacy : Another investigation demonstrated that compounds similar to this compound showed significant anti-inflammatory activities with selectivity indices indicating preferential inhibition of COX-2 over COX-1 .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | COX Inhibition IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Isoxazole Derivative A | 0.62 | 150 | 8.85 |

| Isoxazole Derivative B | 0.84 | 200 | 7.50 |

Note: TBD = To Be Determined based on further research.

Q & A

Q. What are the optimal synthetic routes for 3-methoxy-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling an isoxazole-5-carboxylic acid derivative with a substituted aniline. Key steps include:

- Carboxylic Acid Activation : Use coupling agents like HATU or EDCI with DMAP in anhydrous DMF to activate the isoxazole-5-carboxylic acid .

- Amide Bond Formation : React the activated acid with 4-(methylsulfonyl)aniline at 0–25°C under nitrogen to minimize side reactions .

- Yield Optimization : Variables include solvent polarity (DMF vs. THF), stoichiometry (1.2:1 molar ratio of acid to amine), and purification via column chromatography (silica gel, 5% MeOH in DCM). Yields typically range from 18–35% but can be improved by iterative recrystallization .

Q. How can structural characterization of this compound be rigorously validated?

Methodological Answer:

- Spectroscopic Analysis :

- 1H/13C NMR : Confirm substituent positions via coupling patterns (e.g., methoxy singlet at δ~3.8 ppm, isoxazole protons as doublets in δ 6.5–7.5 ppm) .

- HRMS : Validate molecular formula (e.g., [M+H]+ calcd for C₁₃H₁₃N₂O₅S: 309.0645) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. For analogous isoxazoles, monoclinic P2₁/c space groups with Z=4 are common .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in activity (e.g., IC₅₀ variations in enzyme inhibition) may arise from:

- Assay Conditions : Standardize parameters (e.g., mitochondrial assays using C57BL6/J mouse liver mitochondria, 1% DMSO vehicle, and 37°C incubation ).

- Structural Analogues : Compare activity with derivatives (e.g., 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid) to identify substituent effects. Methylsulfonyl groups enhance solubility but may reduce membrane permeability .

- Data Normalization : Use internal controls (e.g., cyclosporin A for mitochondrial permeability transition pore assays) .

Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?

Methodological Answer:

-

Substituent Screening :

-

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding to targets like COX-2 or HSP90. Prioritize derivatives with ΔG < -8 kcal/mol .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Methodological Answer:

- Zebrafish Models : Assess acute toxicity (LC₅₀) and bioavailability via microinjection (1–10 µM doses) .

- Rodent Studies : Use Sprague-Dawley rats for PK profiling (IV/oral dosing, HPLC-MS plasma analysis). Monitor metabolites like hydrolyzed isoxazole .

- Mitochondrial Toxicity : Measure respiratory control ratios (RCR) in isolated liver mitochondria; RCR < 2 indicates toxicity .

Key Methodological Recommendations

- Contradiction Resolution : Replicate assays across ≥3 independent labs using harmonized protocols .

- Advanced Synthesis : Explore microwave-assisted synthesis (100°C, 20 min) to improve yield .

- Safety : Handle methylsulfonyl groups with nitrile gloves; avoid inhalation (LD₅₀ > 500 mg/kg in rodents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.